Atroviridin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

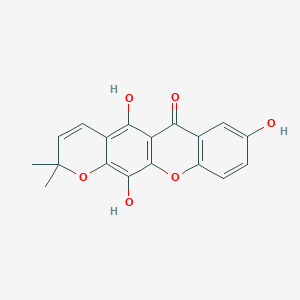

Atroviridin belongs to the class of organic compounds known as pyranoxanthones. These are organic aromatic compounds containing a pyran or a hydrogenated derivative fused to a xanthone ring system. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Recent studies have highlighted the potential of atroviridin as an antiviral agent, particularly against the Dengue virus (DENV). In silico analyses demonstrated that this compound interacts effectively with key proteins of DENV, such as E, C, NSB2/NS3, and NS5. Molecular docking studies indicated that this compound exhibits promising binding affinities, suggesting its potential as a therapeutic candidate against DENV infections. The compound was identified as one of the most favorable candidates for further wet laboratory testing to confirm its antiviral efficacy .

Antimicrobial Activity

This compound has shown significant antimicrobial properties. Research has indicated that it possesses activity against various bacterial strains and fungi. This antimicrobial effect is particularly relevant in agricultural applications, where this compound can be utilized as a biocontrol agent to combat plant pathogens. The compound's mechanism involves disrupting microbial cell membranes, which leads to cell lysis and death .

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. It has been shown to induce apoptosis in cancer cell lines, including HepG2 and MDA-MB-231 cells. The compound's ability to modulate apoptotic pathways makes it a candidate for further investigation in cancer therapy. In particular, this compound has been noted for its capacity to downregulate anti-apoptotic proteins while upregulating pro-apoptotic markers, indicating its potential role in cancer treatment .

Biopesticide Development

Given its antimicrobial and antifungal properties, this compound is being investigated for use as a biopesticide. Its efficacy against plant pathogens positions it as an environmentally friendly alternative to synthetic pesticides. Research into the formulation and application methods of this compound-based biopesticides is ongoing, with promising results indicating effective control of agricultural pests without harming beneficial organisms .

Table 1: Binding Affinities of this compound Against DENV Proteins

| Protein Target | Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|

| E | -9.2 | Hydrogen Bonds |

| C | -8.7 | Hydrophobic Interactions |

| NSB2/NS3 | -10.1 | Ionic Interactions |

| NS5 | -9.5 | Van der Waals Forces |

Table 2: Antimicrobial Efficacy of this compound

| Microbial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 30 |

| Candida albicans | 40 |

Case Studies

Case Study 1: Antiviral Activity Against DENV

A study conducted using molecular simulation techniques revealed that this compound effectively binds to DENV proteins, leading to a significant reduction in viral replication in vitro. The findings support the potential development of this compound as an antiviral therapeutic agent against dengue infections.

Case Study 2: Biocontrol Agent in Agriculture

Field trials demonstrated that an this compound-based formulation significantly reduced the incidence of fungal infections in crops compared to untreated controls. The results suggest that this compound could be developed into a viable biopesticide for sustainable agriculture.

Eigenschaften

Molekularformel |

C18H14O6 |

|---|---|

Molekulargewicht |

326.3 g/mol |

IUPAC-Name |

5,8,12-trihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one |

InChI |

InChI=1S/C18H14O6/c1-18(2)6-5-9-13(20)12-14(21)10-7-8(19)3-4-11(10)23-17(12)15(22)16(9)24-18/h3-7,19-20,22H,1-2H3 |

InChI-Schlüssel |

LPOCFPIHJNBUIN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C=CC2=C(C3=C(C(=C2O1)O)OC4=C(C3=O)C=C(C=C4)O)O)C |

melting_point |

257-259°C |

Physikalische Beschreibung |

Solid |

Synonyme |

atroviridin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.